molecular formula C6H12ClNO2S B2816615 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 2137836-62-3

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride

Cat. No.: B2816615
CAS No.: 2137836-62-3
M. Wt: 197.68
InChI Key: KMVJXRLOJYSIET-UHFFFAOYSA-N
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Description

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride is a novel spiro heterocyclic compound. Spiro compounds are known for their unique spatial configurations, which allow them to interact with various biological macromolecules. This compound is particularly interesting due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride involves multiple steps. One reported method starts with 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group. The overall yield of this synthetic route is approximately 31% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiaspiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex spiro compounds.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.

    Medicine: The compound’s potential biological activities, such as antiviral, antibacterial, and antineoplastic properties, make it a candidate for drug development.

    Industry: It can be used in the synthesis of pharmaceuticals and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride is unique due to the presence of the sulfur atom in the spiro ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and studying biological interactions.

Properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c7-5-1-6(2-5)3-10(8,9)4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVJXRLOJYSIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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